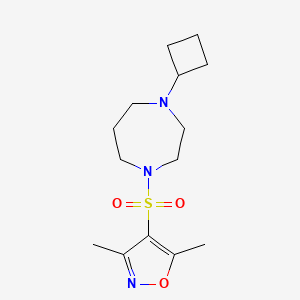
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H23N3O3S and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O4S, with a molecular weight of 365.4 g/mol. The structure features a diazepane ring linked to a sulfonyl group and an isoxazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2192746-16-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the diazepane ring followed by the introduction of the sulfonyl and isoxazole groups. Specific catalysts and reaction conditions are optimized to yield high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the diazepane and isoxazole moieties can significantly affect biological activity. For instance:
- Cyclobutyl Substitution : The presence of the cyclobutyl group enhances lipophilicity, improving membrane permeability.
- Dimethyl Substitution : The methyl groups on the isoxazole ring contribute to increased binding affinity for target proteins.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
- Anti-inflammatory Activity : Compounds with sulfonamide groups have been shown to inhibit cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. A study on related sulfonamide derivatives demonstrated significant COX-2 inhibition in vitro .
- Neuropharmacological Effects : Research indicates that diazepane derivatives can exhibit anxiolytic and sedative properties by modulating GABAergic transmission . Similar compounds have been evaluated for their potential in treating anxiety disorders.
- Antiviral Activity : Some isoxazole derivatives have demonstrated antiviral properties against Hepatitis C virus (HCV) by inhibiting NS3 protease activity . This suggests potential therapeutic applications for this compound in viral infections.
Propriétés
IUPAC Name |
4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11-14(12(2)20-15-11)21(18,19)17-8-4-7-16(9-10-17)13-5-3-6-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQVESUNBXDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














